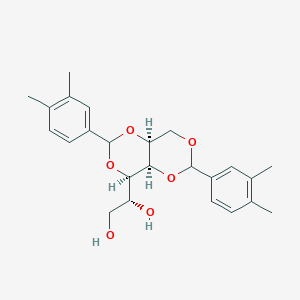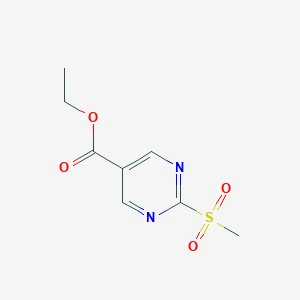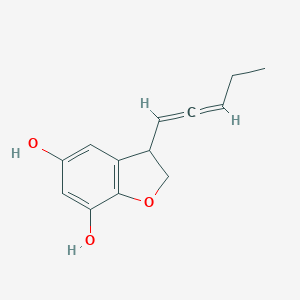
3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol
説明
Asperfuran is a fungal metabolite originally isolated from A. oryzae that has antifungal and anticancer activities. It inhibits the growth of 23 fungi in a disc assay when used at a concentration of 50 µg per disc. Asperfuran inhibits chitin synthase with an IC50 value of 300 µM. It inhibits proliferation of HeLa S3 and L1210 cancer cells (IC50s = 25 µg/ml for both).
科学的研究の応用
Mars and Venus Exploration
- ASPERA-3 and ASPERA-4 Experiments : Asperfuran played a role in space exploration through the ASPERA-3 and ASPERA-4 experiments. These instruments, part of the Mars Express and Venus Express missions, respectively, utilized Energetic Neutral Atom (ENA) imaging and ion and electron plasma measurement to study the solar wind-atmosphere interactions on Mars and Venus. Asperfuran was integral in these studies, specifically in the design and function of the Neutral Particle Imager (NPI) and Neutral Particle Detector (NPD), which are crucial for measuring the ENA flux in space (Barabash et al., 2006) (Barabash et al., 2007).
Biotechnology and Microbial Research
Heterologous Expression in Aspergillus : Asperfuran has been studied in the context of developing Aspergillus as a host for heterologous expression. This research focuses on the potential of Aspergillus, a genus of fungi, for the production of heterologous proteins and small molecules, highlighting its biotechnological applications (Lubertozzi & Keasling, 2009).
Aspergillus Genome Database : The Aspergillus Genome Database (AspGD) provides a comprehensive resource for genetics and molecular biology research on Aspergilli, which includes studies on asperfuran. This database aids researchers in exploring gene, protein, and sequence information, crucial for understanding the molecular mechanisms and applications of Aspergillus and compounds like asperfuran (Arnaud et al., 2009).
Health and Medicine
- Antiproliferative Activity in Cancer Research : A significant application of asperfuran is in cancer research, particularly regarding its antiproliferative activity. Studies have shown that asperfuran can inhibit the proliferation of human non-small cell lung cancer A549 cells by blocking cell cycle progression and inducing apoptosis (Wang et al., 2010).
Environmental and Construction Applications
- Antifungal Effects in Building Materials : Asperfuran has been researched for its antifungal effects in cement mortars. This study highlights its potential use in preventing fungal growth in building materials, a significant consideration in construction and environmental science (Do et al., 2005).
作用機序
Target of Action
Asperfuran is an antifungal dihydrobenzofuran derivative produced by a strain of Aspergillus oryzae . The primary target of Asperfuran is chitin synthase , an enzyme found in fungi . Chitin synthase plays a crucial role in the synthesis of chitin, a key component of the fungal cell wall .
Mode of Action
Asperfuran interacts with its target, chitin synthase, by weakly inhibiting its activity . This inhibition disrupts the synthesis of chitin, thereby affecting the integrity of the fungal cell wall . The disruption of the cell wall structure can lead to the death of the fungal cells .
Biochemical Pathways
It is known that the inhibition of chitin synthase disrupts the chitin synthesis pathway, which is essential for the structural integrity and survival of fungal cells . The downstream effects of this disruption could include impaired cell growth and proliferation, leading to the death of the fungal cells .
Result of Action
As a result of its action on chitin synthase, Asperfuran exhibits antifungal activity. It has been shown to inhibit the growth of certain fungi . Additionally, Asperfuran has been reported to show weak cytotoxicity in HeLa S3 and L1210 cells, with an IC50 of 25 μg/ml .
生化学分析
Biochemical Properties
Asperfuran has been shown to inhibit the growth of 23 fungi in a disc assay when used at a concentration of 50 µg per disc . It also inhibits chitin synthase, an enzyme crucial for cell wall biosynthesis in fungi, with an IC50 value of 300 µM .
Cellular Effects
Given its antifungal activity, it is likely that Asperfuran disrupts normal fungal cell function, potentially through its inhibition of chitin synthase .
Molecular Mechanism
Its ability to inhibit chitin synthase suggests that it may bind to this enzyme and prevent it from carrying out its normal function .
特性
InChI |
InChI=1S/C13H14O3/c1-2-3-4-5-9-8-16-13-11(9)6-10(14)7-12(13)15/h3,5-7,9,14-15H,2,8H2,1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQWLVATBNOLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C=CC1COC2=C1C=C(C=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926365 | |
| Record name | 3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129277-10-7 | |
| Record name | Asperfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129277107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Asperfuran?
A1: Asperfuran exhibits antifungal activity, primarily by weakly inhibiting chitin synthase in fungi like Coprinus cinereus. [] This inhibition can be countered by the addition of egg lecithin, suggesting a possible interaction with membrane components. [] Additionally, Asperfuran induces significant morphological changes in Mucor miehei at low concentrations, even when growth inhibition is only partial. []
Q2: What is the structure of Asperfuran?
A2: Asperfuran is a dihydrobenzofuran derivative. While its exact spectroscopic data is not provided in the abstracts, its molecular formula is likely C12H14O3, based on its identification as Arthrographol in one study. [] The synthesis of (±)-Arthrographol (Asperfuran) has been reported, starting from 2,4-dihydroxybenzaldehyde. [, ]
Q3: What are the known sources of Asperfuran?
A4: Asperfuran was first isolated from a strain of Aspergillus oryzae. [] Interestingly, it has also been found in Penicillium ribium, a psychrotolerant fungal species, along with other metabolites like kojic acid. [] This suggests a broader distribution of Asperfuran in the fungal kingdom than initially thought.
Q4: Are there any studies on the safety profile of Asperfuran?
A5: One study mentions that Asperfuran exhibited weak cytotoxicity against HeLa S3 and L1210 cells, with an IC50 of 25 micrograms/ml. [] While this provides initial insights into its potential toxicity, comprehensive toxicological studies are needed to fully evaluate its safety profile.
Q5: Are there any known analogues of Asperfuran or studies exploring structure-activity relationships?
A6: While the provided abstracts don't explicitly detail Asperfuran analogues, the study reporting the synthesis of (±)-Arthrographol (Asperfuran) might offer insights into potential structural modifications. [, ] Exploring structure-activity relationships through the synthesis and evaluation of Asperfuran analogues could be beneficial to optimize its antifungal activity or explore other potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)
![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)
![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)
![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)

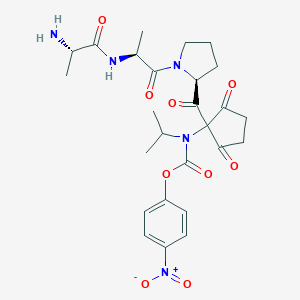
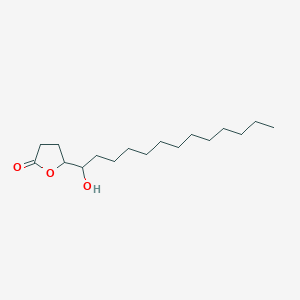
![Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B138325.png)
![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)
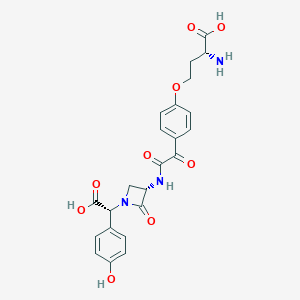

![2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester](/img/structure/B138335.png)
